2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Overview
Description
“2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid” is a compound with the CAS Number: 478677-93-9 and a molecular weight of 190.16 . It is also known by its IUPAC name "oxo (1H-pyrrolo [2,3-b]pyridin-3-yl)acetic acid" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6N2O3 .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
- Summary of Application: The compound is used as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was tested in vitro on breast cancer 4T1 cells . The compound inhibited cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes: The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Rare Earth Metal Ions Adsorption
- Summary of Application: The compound is used in adsorbents synthesized from natural sodium alginate polymers for the adsorption of rare earth metal ions .
- Methods of Application: The adsorbents were synthesized from natural sodium alginate polymers incorporated with varying concentrations of the compound . The adsorption properties were analyzed .
- Results or Outcomes: The pristine sodium alginate gel demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited adsorption values of 278.2, 270.6, 283.2 and 374.9 mg g−1 for the same elements .
Safety And Hazards
properties
IUPAC Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRQAICSWGTWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619980 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
CAS RN |
478677-93-9 | |
Record name | Oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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